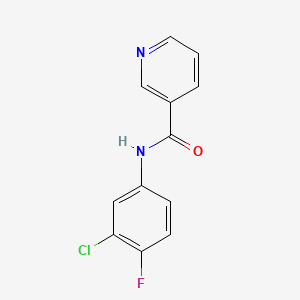

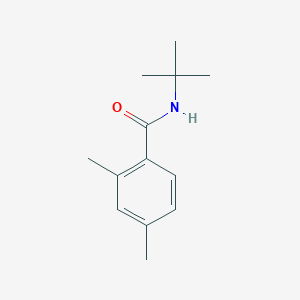

N-(3-chloro-4-fluorophenyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(3-chloro-4-fluorophenyl)nicotinamide and related compounds involves complex organic reactions. These compounds are often synthesized through the reaction of corresponding halogenated aromatic compounds with nicotinamide or its derivatives. For instance, similar compounds have been synthesized by reacting chloroacetaldehyde with nicotinamide adenine dinucleotide, a process that yields fluorescent analogs useful in biochemical assays (Barrio, Secrist, & Leonard, 1972).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a nicotinamide core attached to a 3-chloro-4-fluorophenyl group. The structure can be analyzed through techniques like X-ray crystallography, which reveals the planar nature of the molecules and the intermolecular hydrogen bonding that contributes to the stability of the crystalline form (Jethmalani et al., 1996).

Chemical Reactions and Properties

Nicotinamide derivatives participate in a variety of chemical reactions, including hydrogen bonding and molecular interactions that lead to the formation of supramolecular structures. These interactions are crucial for the biological activity of these compounds and their potential applications (de Souza et al., 2005).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are influenced by the nature of the substituents on the phenyl ring and the nicotinamide moiety. The crystal packing and the intermolecular interactions within the crystal lattice can be studied to understand these properties better (Jethmalani et al., 1996).

Chemical Properties Analysis

The chemical behavior of this compound is significantly affected by the electron-withdrawing effects of the chloro and fluoro groups on the phenyl ring. These substituents influence the reactivity of the compound towards nucleophiles and electrophiles, as well as its acidity and basicity. Studies on similar nicotinamide derivatives highlight the importance of these substituents in determining the chemical properties and reactivity of these compounds (Yu et al., 2021).

Direcciones Futuras

The future directions for research on “N-(3-chloro-4-fluorophenyl)nicotinamide” could include further exploration of its antifungal activity and potential applications in medicine . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Mecanismo De Acción

Target of Action

N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide, also known as N-(3-chloro-4-fluorophenyl)nicotinamide or N-(3-Chloro-4-fluoro-phenyl)-nicotinamide, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . mGlu4 is a G protein-coupled receptor that plays a crucial role in the central nervous system .

Mode of Action

As a PAM, this compound enhances the response of mGlu4 to its natural ligand, glutamate . This enhancement results in increased activation of the receptor, leading to a greater physiological response .

Biochemical Pathways

The activation of mGlu4 by glutamate and its PAMs has been linked to several biochemical pathways. These pathways are involved in various neurological processes, including those related to Parkinson’s disease .

Pharmacokinetics

The compound has suitable in vivo pharmacokinetic properties in three preclinical safety species .

Result of Action

The activation of mGlu4 by this compound can lead to various molecular and cellular effects. For instance, it has been shown to be effective in preclinical rodent models of Parkinson’s disease .

Propiedades

IUPAC Name |

N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O/c13-10-6-9(3-4-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZSADZRVMGPOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301329876 |

Source

|

| Record name | N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203422 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

24303-09-1 |

Source

|

| Record name | N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5787134.png)

![2-furaldehyde [3-allyl-5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5787135.png)

![N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5787146.png)

![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B5787162.png)

![N'-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide](/img/structure/B5787211.png)

![4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5787220.png)

![N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5787231.png)